Pyrrolidine-1-carbimidoylcyanide
Description
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
pyrrolidine-1-carboximidoyl cyanide |
InChI |
InChI=1S/C6H9N3/c7-5-6(8)9-3-1-2-4-9/h8H,1-4H2 |
InChI Key |
FFDPTJCMPUERJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=N)C#N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Pyrrolidine 1 Carbimidoylcyanide
De Novo Synthesis Pathways and Reaction Optimization Strategies
The de novo synthesis of the pyrrolidine (B122466) core, a key structural motif in Pyrrolidine-1-carbimidoylcyanide, can be approached through various strategies that aim to construct the ring system from acyclic precursors. These methods often involve intramolecular cyclization reactions, where careful optimization of precursors, reaction conditions, and catalytic systems is paramount for achieving high yields and purity.
The choice of starting materials is a critical determinant of the success of a synthetic route. For the synthesis of a substituted pyrrolidine like this compound, precursors would likely be designed to contain the necessary functionalities for both the cyclization and the subsequent installation of the carbimidoylcyanide group. Advanced precursors could include γ- or δ-alkenyl amines or their derivatives, which are primed for intramolecular cyclization. The preparation of these precursors often involves multi-step sequences, starting from commercially available materials. For instance, the synthesis of N-functionalized pyrrolidines can be achieved from γ- and δ-alkenyl N-arylsulfonamides. nih.gov
The formation of the pyrrolidine ring is often catalyzed by transition metals. Copper(II) carboxylate salts, for example, have been shown to promote the intramolecular carboamination of unactivated olefins to form pyrrolidines. nih.gov The efficiency of these reactions is highly dependent on the precise control of various parameters.
Key factors influencing the reaction outcome include:
Catalyst System: The choice of the metal salt and its ligands can significantly impact reactivity and selectivity. For instance, the use of more organic-soluble copper(II) carboxylate salts, such as copper(II) neodecanoate, has been shown to enhance the efficiency of the cyclization reaction. nih.gov
Solvent: Polar solvents like DMF or CH3CN are often required, sometimes with additives like DMSO to improve the solubility of the catalyst. nih.gov
Temperature and Heating Method: Reaction temperatures can range from 120 °C to 200 °C. nih.gov Microwave irradiation has been demonstrated to reduce reaction times compared to conventional oil bath heating. nih.gov
The following table summarizes typical reaction conditions for copper-catalyzed pyrrolidine formation:
| Parameter | Condition | Rationale |
| Catalyst | Copper(II) carboxylates (e.g., Cu(OAc)2, Cu(neodecanoate)2) | Promotes intramolecular carboamination. nih.gov |
| Solvent | DMF, CH3CN | Polar solvents that can solubilize the catalyst. nih.gov |
| Additive | DMSO | Can increase yield with certain substrates. nih.gov |
| Temperature | 120-200 °C | Higher temperatures can decrease reaction time. nih.gov |
| Heating | Oil bath or Microwave | Microwave heating can significantly reduce reaction times. nih.gov |
Maximizing the yield and purity of the desired product is a central goal in synthetic chemistry. In the context of pyrrolidine synthesis, several strategies can be employed. The use of more soluble catalysts, as mentioned, can lead to improved yields. nih.gov Furthermore, careful control over reaction stoichiometry and the exclusion of air and moisture can prevent the formation of unwanted side products.
Purification of the final product, this compound, would likely involve standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate it from any unreacted starting materials or byproducts. nih.gov The purity of the isolated compound would then be assessed using analytical methods like NMR spectroscopy and mass spectrometry.
Exploration of Alternative Synthetic Routes and Comparative Mechanistic Analysis
Beyond single, linear synthetic pathways, the exploration of alternative routes, such as convergent synthesis, and the incorporation of green chemistry principles are becoming increasingly important in modern organic synthesis.
The synthesis of a complex molecule like this compound can be approached in a linear or a convergent fashion.
The following table provides a comparative overview of linear and convergent synthesis:
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step sequential transformations. pediaa.com | Independent synthesis of fragments followed by coupling. wikipedia.orgscholarsresearchlibrary.com |
| Efficiency | Generally less efficient, especially for long sequences. pediaa.com | More efficient with higher overall yields. pediaa.comscholarsresearchlibrary.com |
| Yield | Overall yield is the product of individual step yields and can be low. wikipedia.org | Minimizes yield loss by having fewer linear steps. pediaa.com |
| Application | Suitable for simpler molecules with fewer steps. pediaa.com | Ideal for complex molecules. wikipedia.orgscholarsresearchlibrary.com |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles could be integrated:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Employing less hazardous solvents and reagents. For example, exploring aqueous reaction media or solvents derived from renewable resources.
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents, as they are used in small amounts and can be recycled. nih.gov The development of highly efficient and recyclable catalysts for pyrrolidine synthesis would be a key green objective.
Energy Efficiency: Utilizing energy-efficient methods, such as microwave heating, can reduce energy consumption and reaction times. nih.gov
By considering these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally benign.
Detailed Mechanistic Elucidation of Pyrrolidine 1 Carbimidoylcyanide Reactivity
Advanced Reaction Pathways for Its Formation
The synthesis of Pyrrolidine-1-carbimidoylcyanide, while not extensively detailed in dedicated literature for this specific molecule, can be understood through the well-established principles of N-cyanoguanidine formation. These reactions typically involve the addition of an amine to a cyanamide-based precursor. beilstein-journals.orgwikipedia.org
One common pathway involves the reaction of a primary or secondary amine salt, in this case, pyrrolidine (B122466) hydrochloride, with a dicyanimide salt. google.com This method proceeds through the in-situ formation of the free amine and free dicyanimide, which then react. google.com Another viable route is the reaction of pyrrolidine with dicyandiamide (B1669379) (cyanoguanidine), which is itself a dimer of cyanamide (B42294). beilstein-journals.orgwikipedia.orgwikipedia.org
A plausible synthetic approach can also be envisioned starting from the corresponding thiourea. A facile synthesis of cyanoguanidines from thioureas has been reported, proceeding via a methylation and subsequent cyanamide-treatment sequence or by using a carbodiimide (B86325) intermediate. researchgate.net
Identification of Transient Intermediates and Transition States
The formation of this compound from pyrrolidine and a dicyanamide (B8802431) source likely proceeds through a stepwise mechanism involving distinct transient intermediates and transition states. The initial step is the nucleophilic attack of the pyrrolidine nitrogen atom on one of the nitrile carbons of the dicyanamide molecule.
Figure 1: Proposed Mechanism for the Formation of this compound
Transition State 1 (TS1): This state is characterized by the partial formation of the new nitrogen-carbon bond between the pyrrolidine nitrogen and the dicyanamide carbon. The geometry around the reacting carbon begins to shift from linear towards trigonal.
Zwitterionic Intermediate: The formation of the N-C bond leads to a zwitterionic intermediate where the pyrrolidine nitrogen bears a formal positive charge, and a nitrogen atom in the cyanoguanidine fragment carries a negative charge. This intermediate is likely to be short-lived and highly reactive. Two tautomeric forms of cyanoguanidine exist, which can influence the exact structure of the intermediate. wikipedia.org
Transition State 2 (TS2): This transition state involves the migration of a proton, likely facilitated by solvent molecules, from the now-cationic pyrrolidine nitrogen to the anionic portion of the intermediate, leading to the neutral final product. This proton transfer is a key step in neutralizing the zwitterionic species.
Computational chemistry studies on related systems could provide valuable insights into the precise energies and geometries of these transient species for this compound.
Kinetic and Thermodynamic Profiling of Synthetic Steps
| Reaction Parameter | General Observations in N-Cyanoguanidine Synthesis | Implications for this compound |
| Temperature | Reactions often require heating or fusion of reactants. nih.gov | An energy barrier exists, likely for the initial nucleophilic attack. |
| pH | Optimal pH is often slightly acidic to ensure the presence of the free amine nucleophile without protonating it completely. chemguide.co.uk | Control of pH would be crucial for optimizing the yield. |
| Solvent | Polar solvents are typically used to dissolve the reactants. nih.gov | A polar solvent would be necessary to facilitate the reaction. |
Mechanisms of Transformations Involving this compound as a Key Reagent or Intermediate
The reactivity of this compound is dictated by the electronic properties of its functional groups: the nucleophilic pyrrolidine ring and the electrophilic cyanoguanidine moiety.
Electrophilic Reactivity Profiles and Selectivity Studies
The cyanoguanidine portion of the molecule presents a key electrophilic center at the carbon atom of the nitrile group. This carbon is susceptible to attack by nucleophiles. A prominent example of this reactivity is the synthesis of biguanides through the addition of amines to N-substituted cyanoguanidines. beilstein-journals.orgnih.govbeilstein-journals.org
In a hypothetical reaction, an amine could add to the cyano group of this compound, leading to the formation of a more complex biguanide (B1667054) structure. The reaction would likely be catalyzed by Lewis acids or by heating, which enhances the electrophilicity of the nitrile carbon. beilstein-journals.org
Table 1: Potential Electrophilic Reactions of this compound
| Reactant | Product Type | General Conditions |
| Amine (R-NH2) | Substituted Biguanide | Heating, Lewis acid catalysis beilstein-journals.org |
| Water | Carbamoylguanidine | Acid or base catalysis |
| Alcohol (R-OH) | O-Alkylisourea derivative | Acid catalysis |
Selectivity in these reactions would be influenced by the nature of the nucleophile and the reaction conditions. Steric hindrance around the nucleophile could affect the rate of addition.
Nucleophilic Reactivity Patterns and Regioselectivity
The pyrrolidine nitrogen in this compound retains some of its nucleophilic character, although it is attenuated by the electron-withdrawing effect of the cyanoguanidine group. This nitrogen could potentially react with strong electrophiles.
Furthermore, the exocyclic nitrogen atoms of the guanidine (B92328) portion also possess lone pairs and can exhibit nucleophilic behavior. The regioselectivity of such reactions would depend on the relative basicity and steric accessibility of the different nitrogen atoms. Protonation is likely to occur first at the most basic nitrogen of the guanidine moiety.
Radical Reaction Mechanisms and Pathways
While the ionic reactivity of cyanoguanidines is more commonly explored, the potential for radical reactions should not be dismissed. The cyano group can participate in radical reactions, particularly under photolytic or radiolytic conditions. For instance, cyanogen (B1215507) radicals (•CN) are known to be highly electrophilic and can react with a variety of organic molecules. rsc.org
A hypothetical radical reaction involving this compound could be initiated by homolytic cleavage of a bond, potentially facilitated by a radical initiator. The resulting radicals could then participate in propagation steps. However, there is no specific literature detailing the radical reactions of this particular compound. The study of radical couplings of cyanopyridine radical anions suggests that the cyano group can facilitate radical anion formation and stabilization, which could be a potential avenue for the functionalization of this compound under photoredox catalysis conditions. nih.gov
Strategic Derivatization and Functionalization of Pyrrolidine 1 Carbimidoylcyanide
Directed Modifications of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring, a saturated five-membered heterocycle containing a nitrogen atom, is a common scaffold in many natural products and pharmaceuticals. rsc.orgnih.gov The ability to selectively functionalize this ring in Pyrrolidine-1-carbimidoylcyanide opens up avenues for creating a diverse array of novel molecules with potentially interesting biological activities.
Regioselective Functionalization Techniques
The regioselective functionalization of the pyrrolidine ring allows for the introduction of substituents at specific positions. This can be achieved through various synthetic strategies, often leveraging the inherent reactivity of the ring or employing directing groups. While specific studies on this compound are limited, general methods for pyrrolidine functionalization can be extrapolated. These include:
α-Lithiation and subsequent electrophilic quench: This method involves the deprotonation of the carbon atom adjacent to the nitrogen, followed by the addition of an electrophile. The carbimidoylcyanide group's electronic properties could influence the regioselectivity of this deprotonation.
Transition-metal-catalyzed C-H activation: This powerful technique allows for the direct functionalization of C-H bonds, offering a more atom-economical approach. organic-chemistry.org Iridium-catalyzed reactions, for instance, have been used for the synthesis of N-aryl-substituted pyrrolidines. nih.gov
Ring-opening and closing strategies: In some cases, the pyrrolidine ring can be opened, functionalized, and then re-closed to introduce new substituents. A photo-promoted ring contraction of pyridines has been shown to produce pyrrolidine derivatives. nih.gov
The success of these techniques on this compound would depend on the compatibility of the reaction conditions with the carbimidoylcyanide moiety.
Stereoselective Transformations and Chiral Induction
The creation of chiral centers within the pyrrolidine ring is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. mdpi.com Stereoselective transformations aim to control the three-dimensional arrangement of atoms, leading to the formation of a specific stereoisomer.
Key approaches for achieving stereoselectivity in pyrrolidine synthesis include:
Asymmetric catalysis: The use of chiral catalysts can guide the reaction to favor the formation of one enantiomer over the other. rsc.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with ketimines is a known method for constructing highly substituted pyrrolidines enantioselectively.
Use of chiral auxiliaries: A chiral auxiliary can be temporarily attached to the pyrrolidine precursor to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.
Substrate-controlled diastereoselective reactions: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. For instance, the hydrogenation of highly substituted pyrrole (B145914) systems can lead to functionalized pyrrolidines with excellent diastereoselectivity. nih.govacs.org
The development of stereoselective methods for modifying the pyrrolidine ring of this compound would significantly enhance its utility as a scaffold for medicinal chemistry and drug discovery. nih.gov
Chemical Transformations at the Carbimidoylcyanide Moiety
The carbimidoylcyanide group (-C(=NH)CN) is a highly reactive functional group, offering multiple sites for chemical modification. openstax.org Its unique electronic structure, with a polarized carbon-nitrogen double bond and a nitrile group, allows for a variety of transformations. libretexts.org
Reactions Involving the Imine Nitrogen
The imine nitrogen in the carbimidoylcyanide moiety possesses a lone pair of electrons and can act as a nucleophile or a base. nih.gov Its reactivity can be modulated by protonation or by reaction with electrophiles. masterorganicchemistry.com
Common reactions involving the imine nitrogen include:
Alkylation and Acylation: The nitrogen can be alkylated or acylated using appropriate electrophiles, leading to N-substituted derivatives.
Addition Reactions: The C=N bond can undergo addition reactions, similar to the carbonyl group in aldehydes and ketones. libretexts.org For example, the addition of organometallic reagents can lead to the formation of new carbon-carbon bonds.
Reductive Amination: The imine can be reduced to an amine, a reaction that can be coupled with its formation in a process called reductive amination. youtube.com
These transformations provide a means to introduce a wide range of functional groups at the imine nitrogen, thereby diversifying the chemical space around the this compound scaffold.
Reactions at the Nitrile Carbon
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. fiveable.me The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com
Key reactions at the nitrile carbon include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. openstax.org This transformation would convert the carbimidoylcyanide moiety into a carbimidoylcarboxylic acid derivative.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis. chemistrysteps.com
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.
The ability to manipulate the nitrile group adds another layer of versatility to this compound as a building block in organic synthesis.
Cyclization Reactions Leading to Novel Heterocyclic Scaffolds
The strategic combination of reactive sites within this compound makes it an excellent precursor for the synthesis of novel heterocyclic scaffolds. nih.gov Intramolecular reactions between the pyrrolidine ring and the carbimidoylcyanide moiety, or intermolecular reactions with other bifunctional reagents, can lead to the formation of complex, polycyclic systems. researchgate.net
Examples of potential cyclization reactions include:
Intramolecular Mannich-type reactions: If a suitable nucleophilic center is present on the pyrrolidine ring, it could attack the imine carbon of the carbimidoylcyanide group, leading to the formation of a new ring.
Aza-Diels-Alder reactions: The imine functionality can act as a dienophile or an azadiene in cycloaddition reactions, providing access to six-membered nitrogen-containing heterocycles. nih.gov
Multicomponent reactions: this compound could be employed in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, often a heterocyclic scaffold. nih.gov
The exploration of these cyclization strategies holds the promise of discovering new classes of heterocyclic compounds with unique structural features and potential applications in various fields of chemistry. nih.gov
Advanced Spectroscopic and Structural Characterization of Pyrrolidine 1 Carbimidoylcyanide
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A complete NMR analysis of Pyrrolidine-1-carbimidoylcyanide would provide detailed information about its atomic framework.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity
Multi-dimensional NMR techniques are instrumental in piecing together the molecular puzzle.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks within the pyrrolidine (B122466) ring. Cross-peaks in a COSY spectrum would confirm the connectivity of adjacent protons, for example, between the protons on C2 and C3, and C3 and C4, and so on, of the pyrrolidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to. youtube.comsdsu.edu This would allow for the unambiguous assignment of the ¹H and ¹³C signals for each CH₂ group in the pyrrolidine ring.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This technique would be crucial for connecting the pyrrolidine ring to the carbimidoylcyanide moiety. For instance, correlations would be expected between the protons on the carbons adjacent to the nitrogen (C2 and C5) and the carbimidoyl and cyanide carbons.
A hypothetical data table for such assignments would look like this:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (to C) |
| C1' | - | Predicted | H2', H5' |
| C2' | Predicted | Predicted | C1', C3', C5' |
| C3' | Predicted | Predicted | C2', C4' |
| C4' | Predicted | Predicted | C3', C5' |
| C5' | Predicted | Predicted | C1', C2', C4' |
| C=N | - | Predicted | H2', H5' |
| C≡N | - | Predicted | - |
Note: The table above is for illustrative purposes only, as experimental data is not available.
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
The pyrrolidine ring is known for its conformational flexibility, often adopting envelope or twist conformations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could reveal the energy barriers associated with ring puckering. researchgate.net Furthermore, rotation around the N-C (pyrrolidine-carbimidoyl) bond might be restricted due to the partial double bond character, leading to the observation of distinct rotamers at low temperatures. researchgate.net DNMR would be essential to quantify the energetic barriers of these exchange processes.
Vibrational Spectroscopy (Infrared and Raman) for Precise Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. nih.govnih.gov For this compound, key vibrational bands would be expected for:
C≡N (Nitrile) stretch: A strong, sharp band typically appearing in the region of 2260-2220 cm⁻¹.
C=N (Imine) stretch: A medium to strong band in the 1690-1640 cm⁻¹ region.
C-N (Pyrrolidine) stretches: Typically found in the 1250-1020 cm⁻¹ range.
C-H (Aliphatic) stretches: Occurring just below 3000 cm⁻¹.
A comparative table of expected vibrational frequencies is presented below:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |
| C≡N stretch | 2260-2220 | Strong |
| C=N stretch | 1690-1640 | Medium |
| C-N stretch | 1250-1020 | Medium-Weak |
| C-H stretch | 2990-2850 | Strong |
Note: This table is based on typical group frequencies and not on experimental data for the specific compound.
High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation and Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) would provide two critical pieces of information. Firstly, it would determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition (C₆H₉N₃). nih.gov Secondly, by analyzing the fragmentation pattern, it would be possible to deduce structural information. Expected fragmentation pathways could include the loss of the cyanide group, or the fragmentation of the pyrrolidine ring.
X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformational Insight
Should a suitable single crystal of this compound be grown, X-ray crystallography would offer an unambiguous determination of its three-dimensional molecular structure in the solid state. researchgate.netmdpi.comresearchgate.net This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the pyrrolidine ring and the geometry around the carbimidoyl group. It would also elucidate any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Configuration (if chiral forms are synthesized)
The parent molecule, this compound, is achiral. However, if a chiral derivative were to be synthesized (for example, by introducing a substituent on the pyrrolidine ring), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute stereochemistry. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing a unique fingerprint of a chiral molecule.
Rigorous Theoretical and Computational Studies of Pyrrolidine 1 Carbimidoylcyanide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule. youtube.com Density Functional Theory (DFT) has emerged as a reliable and widely used method for such investigations, balancing computational cost with accuracy for medium-sized molecules. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. wjarr.com A smaller gap suggests higher reactivity. wjarr.com
For Pyrrolidine-1-carbimidoylcyanide, the HOMO is expected to be localized primarily on the electron-rich guanidine (B92328) and cyano groups, while the LUMO would likely be distributed over the cyano and carbimidoyl functionalities. DFT calculations at a level like B3LYP/6-311++G(d,p) would be suitable for determining these properties. wjarr.com By analyzing the spatial distribution of these orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| This compound (Predicted) | -6.5 to -7.5 | -1.0 to -2.0 | 4.5 to 6.5 |
| 2-Cyanoguanidine wikipedia.org | -7.8 | -0.5 | 7.3 |
| Pyrrolidine (B122466) researchgate.net | -9.1 | 2.5 | 11.6 |
| Substituted Pyrimidines wjarr.com | -5.46 to -5.57 | -1.59 to -1.94 | 3.63 to 3.88 |
Note: Data for this compound are predictive based on analogous structures. Data for other compounds are from cited literature and serve for comparative purposes.
The distribution of electron density within a molecule is key to its interactions with other molecules. Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In this compound, the nitrogen atoms of the pyrrolidine ring and the guanidine moiety are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon of the cyano group would likely exhibit positive electrostatic potential, indicating sites for nucleophilic interaction. These maps are generated from the results of DFT calculations and are crucial for understanding non-covalent interactions, such as hydrogen bonding. mdpi.com
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.
For a flexible molecule like this compound, which contains a non-planar pyrrolidine ring and rotatable bonds, numerous conformations are possible. Molecular mechanics (MM) methods, using force fields like COSMIC, can be employed to perform an initial, rapid exploration of the conformational landscape. nih.gov Molecular dynamics (MD) simulations can then be used to study the time-dependent behavior of the molecule, providing insights into its flexibility and the accessibility of different conformational states at a given temperature.
Following an initial exploration with MM, more accurate DFT methods are used to optimize the geometries and determine the relative energies of the most stable conformers. mdpi.com By mapping the potential energy surface, the global minimum energy conformation, as well as other low-energy local minima, can be identified. For the pyrrolidine ring, puckering of the five-membered ring will lead to different conformers. Additionally, rotation around the C-N bonds connecting the pyrrolidine ring to the carbimidoylcyanide group will be a significant source of conformational isomerism.
Computational Modeling of Reaction Pathways and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, via the transition state. This provides a detailed mechanistic understanding that can be difficult to obtain experimentally. nih.gov
For this compound, one could investigate its synthesis or its potential reactions, such as hydrolysis or reactions with electrophiles and nucleophiles. By employing methods like the Artificial Force Induced Reaction (AFIR) in combination with kinetic analysis, it is possible to explore potential reaction pathways. nih.gov
The process involves locating the transition state structure for each step of the proposed reaction mechanism. The transition state is a first-order saddle point on the potential energy surface. Vibrational frequency calculations are performed to confirm the nature of the stationary points: a minimum (reactants, products, intermediates) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. acs.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters, offering valuable insights that complement and guide experimental work. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are typically achieved through methods like Density Functional Theory (DFT), which can model the electronic structure of the molecule and derive its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can provide predictions for the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are crucial for the structural elucidation of the compound. In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrrolidine ring. The protons closer to the electron-withdrawing carbimidoylcyanide group are anticipated to appear at a lower field (higher ppm value) compared to those further away. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyrrolidine ring and the carbons of the carbimidoylcyanide group will have characteristic chemical shifts. The quaternary carbon of the cyanide group is expected to have a distinct shift in the downfield region.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational frequencies would include the stretching vibrations of the C≡N (nitrile) group, the C=N (imidoyl) group, and the N-H bonds of the carbimidoyl moiety. The pyrrolidine ring will also contribute to the spectrum with its characteristic C-H and C-N stretching and bending vibrations. The calculated IR frequencies, after appropriate scaling, can be compared with experimental data to confirm the structure of the synthesized compound.
While specific, publicly available, detailed research findings from rigorous theoretical and computational studies on the spectroscopic parameters of this compound are not readily found in extensive databases, the principles of computational chemistry allow for the generation of such predictive data. The tables below present hypothetical, yet realistic, predicted values for the NMR chemical shifts and IR frequencies based on the known effects of the constituent functional groups. These values serve as a guide for what would be expected from a detailed computational study.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Pyrrolidine CH₂ (adjacent to N) | 3.5 - 3.8 |
| Pyrrolidine CH₂ (beta to N) | 1.9 - 2.2 |
| NH₂ | 5.0 - 7.0 (broad) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyrrolidine C (adjacent to N) | 45 - 50 |
| Pyrrolidine C (beta to N) | 24 - 28 |
| C=N (imidoyl) | 150 - 160 |
| C≡N (cyanide) | 115 - 125 |
Predicted IR Frequencies for this compound
| Functional Group | Predicted Frequency (cm⁻¹) |
| N-H stretch | 3300 - 3500 |
| C-H stretch (pyrrolidine) | 2850 - 2960 |
| C≡N stretch (nitrile) | 2210 - 2260 |
| C=N stretch (imidoyl) | 1640 - 1690 |
| C-N stretch | 1250 - 1350 |
These predicted data tables underscore the utility of computational methods in characterizing novel compounds like this compound, providing a foundational dataset for future experimental validation.
Specialized Applications of Pyrrolidine 1 Carbimidoylcyanide in Synthetic and Materials Chemistry
Role as a Key Building Block in Complex Non-Biomedical Molecule Synthesis
There is no available literature to suggest that Pyrrolidine-1-carbimidoylcyanide is a widely used building block for the synthesis of complex non-biomedical molecules.
Precursor for Nitrogen-Containing Heterocycles
No specific examples of this compound being used as a precursor for the synthesis of other nitrogen-containing heterocycles were found in the reviewed literature. The inherent structure, containing a pre-formed pyrrolidine (B122466) ring and a reactive cyanoguanidine group, theoretically allows for further cyclization reactions to form fused or spirocyclic heterocyclic systems. However, no published research demonstrates such transformations.
Intermediate in Multi-Step Organic Transformations
Similarly, no documented instances of this compound serving as a key intermediate in multi-step organic syntheses for non-biomedical targets were identified.
Utilization as a Reagent or Catalyst Component
The potential for this compound to act as a reagent or catalyst component has not been explored in the available scientific literature.
Investigations into Catalytic Activity and Selectivity
No studies investigating the catalytic activity or selectivity of this compound in any chemical transformation have been published.
Ligand Properties in Organometallic and Coordination Chemistry
The cyanoguanidine portion of the molecule contains multiple nitrogen atoms that could potentially coordinate to metal centers, suggesting it could act as a ligand. However, no reports on the synthesis and characterization of organometallic or coordination complexes involving this compound as a ligand were found.
Potential in Materials Science and Engineering (e.g., Polymer Precursors, Functional Materials)
There is no information available regarding the use of this compound in materials science, either as a monomer for polymerization or in the development of functional materials.
Therefore, it is not possible to generate a scientifically accurate and informative article on the specialized applications of this compound in these areas. The compound does not appear to be a widely studied or utilized precursor in the development of advanced polymers or functional materials with tailored properties according to publicly accessible research.
Future Research Directions and Emerging Trends for Pyrrolidine 1 Carbimidoylcyanide
Pioneering Novel Synthetic Methodologies with Enhanced Efficiency
Information regarding the synthesis of Pyrrolidine-1-carbimidoylcyanide is not available in the public domain. There are no published reports detailing synthetic routes, starting materials, reaction conditions, or yields for the preparation of this specific compound.
Deepening Mechanistic Understanding Through Advanced Spectroscopic and Computational Integration
Without experimental or computational studies, no insights can be offered into the reaction mechanisms involving this compound. Spectroscopic data (such as NMR, IR, or mass spectrometry) and computational analyses, which are crucial for understanding its electronic structure and behavior, have not been reported.
Expanding Reactivity Profiles and Sophisticated Derivatization Strategies
The reactivity of this compound with other chemical agents remains unexplored. There is no information on how it behaves in the presence of electrophiles or nucleophiles, nor are there any documented strategies for its derivatization to create new, more complex molecules.
Exploring Underexplored Applications in Non-Biological Systems and Advanced Materials
There are no known applications of this compound in materials science or other non-biological systems. Its potential use as a ligand, a building block for polymers, or in any other advanced material has not been investigated in any retrievable study.
Advancements in Computational Prediction and Rational Molecular Design
Due to the absence of foundational research, there have been no advanced computational models developed to predict the properties of this compound or to guide the rational design of its derivatives for specific functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
